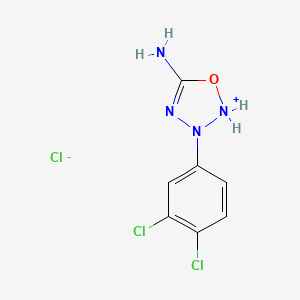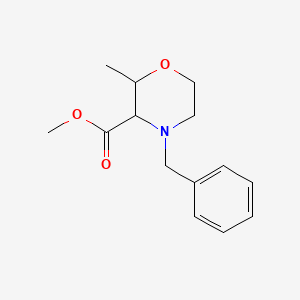
Methyl 4-benzyl-2-methylmorpholine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-benzyl-2-methylmorpholine-3-carboxylate is an organic compound with the molecular formula C₁₄H₁₉NO₃ and a molecular weight of 249.31 g/mol . This compound is part of the morpholine family, which is known for its diverse applications in various fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
The synthesis of Methyl 4-benzyl-2-methylmorpholine-3-carboxylate typically involves a series of organic reactions. One common method includes the reaction of benzylamine with methyl 2-chloroacetate to form an intermediate, which then undergoes cyclization to yield the desired product . The reaction conditions often require the use of a base such as sodium hydroxide and an organic solvent like dichloromethane . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity .
Chemical Reactions Analysis
Methyl 4-benzyl-2-methylmorpholine-3-carboxylate can undergo various chemical reactions, including:
Scientific Research Applications
Methyl 4-benzyl-2-methylmorpholine-3-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 4-benzyl-2-methylmorpholine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and the nature of the compound’s interactions .
Comparison with Similar Compounds
Methyl 4-benzyl-2-methylmorpholine-3-carboxylate can be compared with other morpholine derivatives such as:
Methyl 4-phenylmorpholine-3-carboxylate: Similar in structure but with a phenyl group instead of a benzyl group, leading to different chemical and biological properties.
Methyl 4-benzylmorpholine-3-carboxylate: Lacks the methyl group at the 2-position, which can affect its reactivity and applications.
These comparisons highlight the uniqueness of this compound in terms of its specific structural features and resulting properties .
Properties
Molecular Formula |
C14H19NO3 |
|---|---|
Molecular Weight |
249.30 g/mol |
IUPAC Name |
methyl 4-benzyl-2-methylmorpholine-3-carboxylate |
InChI |
InChI=1S/C14H19NO3/c1-11-13(14(16)17-2)15(8-9-18-11)10-12-6-4-3-5-7-12/h3-7,11,13H,8-10H2,1-2H3 |
InChI Key |
RURQICYALJPPBM-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(N(CCO1)CC2=CC=CC=C2)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[trans-4-(Trans-4-pentylclohexyl) cyclohexyl]benzonetrile](/img/structure/B12338292.png)
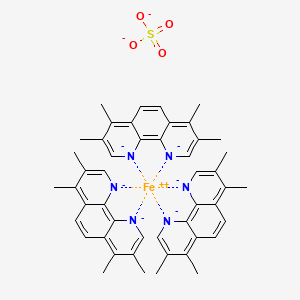
![(2R)-2-[[(6S,7S,8R,8aS)-7-acetamido-2-phenyl-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl]oxy]propanoic acid](/img/structure/B12338304.png)
![[(3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl acetate](/img/structure/B12338312.png)
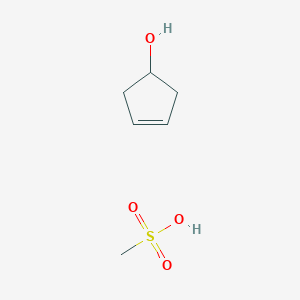
![4-Bromo-N-[4-fluoro-2-(trifluoromethyl)phenyl]-Benzenesulfonamide](/img/structure/B12338350.png)

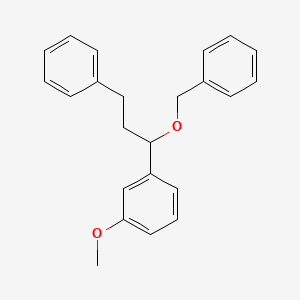
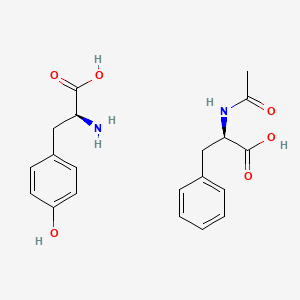
![[3-Ethoxy-4-(methoxycarbonyl)phenyl]acetic acid](/img/structure/B12338377.png)
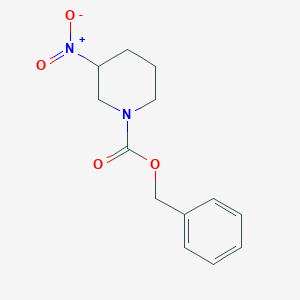
![Carbamic acid, [3-(bromomethyl)-2-pyridinyl]-, 1,1-dimethylethyl ester](/img/structure/B12338387.png)

